Cas no 1058226-62-2 (2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide)

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide structure
1058226-62-2 structure
商品名:2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
CAS番号:1058226-62-2
MF:C18H21N3O3
メガワット:327.377644300461
CID:5765390

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
    • 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
    • インチ: 1S/C18H21N3O3/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h4-7,9,12,15H,2-3,8,10-11H2,1H3,(H,19,22)
    • InChIKey: DPTUTIBTHKNLDS-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCCO1)(=O)CN1C=NC(C2=CC=C(C)C=C2)=CC1=O

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5228-0192-2mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
2mg
$59.0 2023-09-10
Life Chemicals
F5228-0192-3mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
3mg
$63.0 2023-09-10
Life Chemicals
F5228-0192-4mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
4mg
$66.0 2023-09-10
Life Chemicals
F5228-0192-30mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
30mg
$119.0 2023-09-10
Life Chemicals
F5228-0192-10μmol
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5228-0192-25mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
25mg
$109.0 2023-09-10
Life Chemicals
F5228-0192-10mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
10mg
$79.0 2023-09-10
Life Chemicals
F5228-0192-2μmol
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5228-0192-15mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
15mg
$89.0 2023-09-10
Life Chemicals
F5228-0192-1mg
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
1058226-62-2
1mg
$54.0 2023-09-10

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide 関連文献

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamideに関する追加情報

Comprehensive Analysis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 1058226-62-2)

In the rapidly evolving field of pharmaceutical chemistry, 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide (CAS No. 1058226-62-2) has emerged as a compound of significant interest. This molecule, characterized by its unique pyrimidinone core and tetrahydrofuran side chain, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which suggest possible interactions with biological targets involved in inflammation and metabolic disorders.

The compound's acetamide moiety and 4-methylphenyl substitution pattern contribute to its distinctive physicochemical properties, including solubility and bioavailability. These attributes make it a promising candidate for further optimization in medicinal chemistry programs. Recent publications have highlighted its relevance in the context of small molecule therapeutics, particularly as researchers seek novel enzyme modulators with improved selectivity profiles.

From a synthetic chemistry perspective, CAS 1058226-62-2 presents interesting challenges and opportunities. The dihydropyrimidinone scaffold can be accessed through modified Biginelli reactions, while the oxolane (tetrahydrofuran) component offers possibilities for further functionalization. These synthetic routes are currently being explored in academic and industrial laboratories, with particular attention to green chemistry principles and atom economy.

In the context of current pharmaceutical trends, this compound aligns with several hot topics in drug discovery. The search for new chemical entities with potential activity against protein-protein interactions has led to increased interest in such structurally diverse molecules. Furthermore, its heterocyclic architecture makes it relevant to discussions about privileged scaffolds in medicinal chemistry - a subject frequently searched in scientific databases.

The pharmacokinetic profile of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is another area of active investigation. Preliminary computational studies suggest favorable ADME properties, though experimental validation is ongoing. This aspect is particularly important given the current emphasis in pharmaceutical research on developing compounds with optimal drug-like properties early in the discovery process.

Analytical characterization of this compound presents its own set of interesting challenges. The presence of multiple hydrogen bond acceptors and the polar surface area influence its behavior in various chromatographic systems. Modern techniques such as LC-MS and NMR spectroscopy are being employed to fully characterize this molecule and its potential impurities, addressing common questions researchers have about compound characterization.

In the broader context of chemical space exploration, this compound represents an interesting point in the intersection of aromatic and aliphatic heterocycles. Such hybrid structures are gaining attention as they often combine the favorable properties of both classes. This aligns with current searches for bioisosteric replacements and scaffold hopping strategies in medicinal chemistry.

The potential structure-activity relationships (SAR) of this compound are particularly intriguing to researchers. The 4-methylphenyl group at position 4 of the pyrimidinone ring and the oxolan-2-ylmethyl side chain offer multiple points for structural modification, making this scaffold highly versatile for SAR studies. This aspect connects with frequent searches about molecular optimization strategies in drug discovery.

From a formulation perspective, the solid-state properties of CAS 1058226-62-2 are under investigation. Researchers are examining its polymorphic forms, solvate formation, and physicochemical stability - all critical factors in pharmaceutical development. These studies address common formulation challenges that frequently appear in scientific literature searches.

In conclusion, 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide represents an exciting area of research at the intersection of synthetic chemistry and drug discovery. Its unique structural features and potential biological relevance make it a compound worth watching in coming years, particularly as researchers continue to explore novel heterocyclic systems with therapeutic potential.

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